molecular formula C16H16N6O2S B6508047 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 843622-18-4

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6508047
CAS No.: 843622-18-4
M. Wt: 356.4 g/mol
InChI Key: UFGOIDALACYUNF-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.10554495 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide” is a complex molecule with potential biological activity. , it appears to interact with several targets, including Mn(II), Cu(II), and Cd(II) complexes . These targets play crucial roles in various biological processes, including cellular signaling and enzymatic reactions.

Mode of Action

The compound interacts with its targets through a process of coordination . During this process, the compound undergoes deamination in the presence of copper ions, transforming into 3,5-bis(pyridin-2-yl)-1,2,4-triazolate (bpt-H) . This interaction results in the formation of a neutral tetranuclear grid-like complex , which can have significant impacts on the targets’ functions.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the formation of the tetranuclear complex can influence the magnetic properties of the targets, leading to changes in their behavior . .

Result of Action

The compound’s action results in the formation of a neutral tetranuclear grid-like complex . This complex can influence the targets’ functions, potentially leading to changes at the molecular and cellular levels. For instance, the compound has been shown to have neuroprotective effects, preventing neurodegeneration induced by a neurotoxin .

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to interact with its targets and form complexes . Understanding these environmental influences is crucial for optimizing the compound’s use and effectiveness.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-24-12-6-4-5-11(9-12)19-14(23)10-25-16-21-20-15(22(16)17)13-7-2-3-8-18-13/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOIDALACYUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128576
Record name 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843622-18-4
Record name 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843622-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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